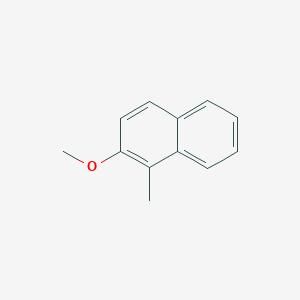

2-Methoxy-1-methylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGZULAQLJDPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Methoxy 1 Methylnaphthalene

The compound 2-Methoxy-1-methylnaphthalene is a solid at room temperature. Its physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₂O | rsc.org |

| Molecular Weight | 172.22 g/mol | |

| Melting Point | 38-40 °C | rsc.org |

| Boiling Point | 145-150 °C (at 12 mmHg) | rsc.org |

| Appearance | Solid | rsc.org |

Synthesis of 2 Methoxy 1 Methylnaphthalene

The synthesis of 2-Methoxy-1-methylnaphthalene has been documented through classical and modern chemical methods.

One established method involves the methylation of 1-methyl-2-naphthol (B91520). In this procedure, 1-methyl-2-naphthol is dissolved in an aqueous sodium hydroxide (B78521) solution. Methyl sulphate is then added gradually while maintaining alkaline conditions. This reaction results in the O-methylation of the naphthol, yielding this compound. rsc.org

A more contemporary approach utilizes palladium-catalyzed cross-coupling reactions. Specifically, 1-bromo-2-methoxynaphthalene (B48351) can be reacted with lithium methyltriolborate in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a phosphine (B1218219) ligand such as RuPhos. This reaction is performed in a mixed solvent system like methanol (B129727)/water at elevated temperatures, providing an effective route to the target molecule. nih.govresearchgate.net This method is notable as the steric hindrance from the ortho-substituents does not negatively impact the reaction yield. researchgate.net

Applications in Chemical Research

2-Methoxy-1-methylnaphthalene serves as a valuable intermediate and substrate in organic synthesis and mechanistic studies. Its reactivity is largely defined by the electron-donating methoxy (B1213986) and methyl groups, which activate the naphthalene (B1677914) ring system towards electrophilic substitution.

A significant application is its use in the Friedel-Crafts reaction. The acetylation of this compound proceeds in excellent yield to furnish 6-methoxy-5-methyl-2-acetonaphthone. rsc.org This reaction highlights the directing effects of the substituents on the naphthalene core and provides a key intermediate for the synthesis of more complex molecules, such as those related to sterols. rsc.org The orientation of substitution in Friedel-Crafts reactions involving this specific compound has been a subject of dedicated study. acs.org

The compound is also utilized in studies of oxidation reactions. Research involving hypohalite salts demonstrated that this compound undergoes oxidative halogenation to produce α-halocarbonyl compounds in high yield, offering insights into halogen-based oxidation systems. nii.ac.jp

Spectroscopic Data

Established Synthetic Routes and Strategies

The traditional synthesis of specific naphthalene (B1677914) derivatives like this compound often relies on either the direct functionalization of a suitable precursor or a more controlled multi-step sequence to ensure correct substituent placement.

Direct Functionalization Approaches

Direct functionalization aims to introduce desired groups onto a pre-existing naphthalene skeleton. However, the inherent reactivity of the naphthalene ring system presents significant challenges in regioselectivity. For instance, electrophilic substitution reactions like Friedel-Crafts acylation on naphthalene derivatives typically favor substitution at the C1 (alpha) position over the C2 (beta) position, making the synthesis of certain isomers difficult. mdpi.com

The direct functionalization of C-H bonds is an attractive and step-economical tool in organic synthesis. researchgate.net For monosubstituted naphthalenes, achieving regioselectivity is a primary challenge. researchgate.net Strategies employing directing groups have been developed to install functional groups at specific positions on the naphthalene nucleus. researchgate.net In the case of this compound, a direct approach could involve the methylation of 2-methoxynaphthalene (B124790). The methoxy (B1213986) group at C2 is an ortho-, para-director, meaning it activates the C1 and C3 positions for electrophilic substitution. Therefore, direct methylation could potentially yield the desired product, but may also produce other isomers.

Conversely, attempting to introduce a methoxy group onto 1-methylnaphthalene (B46632) would face different regiochemical hurdles. Research on Friedel-Crafts reactions involving this compound itself has been conducted to understand the orientation of incoming substituents. acs.org

Multi-step Reaction Sequences

To overcome the regioselectivity issues of direct functionalization, multi-step syntheses are commonly employed. These routes build the molecule logically, placing substituents in a controlled manner. A plausible multi-step route to this compound could start from 2-naphthol (B1666908).

A representative sequence might involve:

O-methylation: Conversion of 2-naphthol to 2-methoxynaphthalene using a methylating agent like dimethyl sulfate.

Formylation: Introduction of an aldehyde group at the C1 position. The Vilsmeier-Haack reaction, using reagents like phosphoryl chloride and N-methylformanilide, is a known method for formylating activated aromatic rings. nih.gov This reaction on 2-methoxynaphthalene would preferentially yield 2-methoxy-1-naphthaldehyde.

Reduction: The final step would involve the reduction of the aldehyde group to a methyl group, for example, through a Wolff-Kishner or Clemmensen reduction, to yield the target compound, this compound.

Another established strategy involves the aromatization of a hydrogenated naphthalene precursor. For example, 2-methoxy-4-methylnaphthalene has been synthesized by the dehydrogenation of 7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (B8378863) using a palladium on charcoal catalyst at high temperature. prepchem.com A similar approach could be envisioned for the 1-methyl isomer.

Furthermore, enzymatic processes can be used for selective transformations. For instance, lipase-catalyzed site-selective deacetylation of 2-methoxy-3-methylnaphthalene-1,4-diol diacetate has been used to furnish 1-hydroxy-2-methoxy-3-methylnaphthalen-4-yl acetate (B1210297), which is a key intermediate in the synthesis of other complex molecules. clockss.org

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic chemistry have introduced innovative methods for naphthalene synthesis, focusing on catalytic efficiency, novel reaction pathways, and the construction of complex aromatic structures.

Catalytic Isomerization in Naphthalene Synthesis

Catalytic isomerization is a powerful technique for transforming one isomer into another, often more valuable, one. In the context of naphthalene derivatives, the isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) is a crucial industrial process, as 2-methylnaphthalene is a precursor for materials like polyethylene (B3416737) naphthalate (PEN). bcrec.idbohrium.com This process is typically catalyzed by zeolites.

Studies have shown that HBEA zeolite, treated with mixed acids, can effectively catalyze this isomerization. bcrec.id The acidic properties of the catalyst and the reaction temperature are key factors influencing the selectivity and yield of 2-methylnaphthalene. bcrec.id Deactivation of the catalyst can occur due to the firm adsorption of nitride on its acid sites. bohrium.com

| Catalyst | Temperature (K) | 2-Methylnaphthalene Yield (%) | Purity after Crystallization (%) | Reference |

| Mixed acids-treated HBEA zeolite | 623 | 65.84 | 96.67 | bcrec.id |

| Beta zeolite | Optimized conditions | Enhanced catalytic performance | - | bohrium.com |

This table summarizes findings on the catalytic isomerization of 1-methylnaphthalene to 2-methylnaphthalene.

This isomerization provides an efficient route to the 2-methylnaphthalene scaffold, which can then be further functionalized to produce derivatives like this compound.

Benzannulated Enediyne Cyclization Reactions

Benzannulated enediynes are valuable substrates for constructing naphthalene derivatives through cycloaromatization reactions. rsc.org These reactions can be triggered thermally or by using catalysts.

One notable pathway is the Schmittel cyclization, which is a competing pathway to the Myers-Saito cycloaromatization. rsc.org For example, treating specific benzannulated enediynes with potassium tert-butoxide in refluxing toluene (B28343) can lead to the formation of naphthyl derivatives. rsc.org This method has been used to synthesize sterically congested 5-(2-methoxyphenyl)-11H-benzo[b]fluorene from a corresponding benzannulated enediyne. The process involves a cascade of reactions including a 1,3-prototropic rearrangement to an enyne-allene, a Schmittel cyclization to a biradical intermediate, and subsequent rearrangements to form the final aromatic product. beilstein-journals.org

The Hopf cyclization is another thermally allowed 6π-electrocyclization that converts benzannulated dienynes into aromatic rings. nih.gov While this reaction typically requires very high temperatures, studies have shown that a Au(111) surface can dramatically lower the activation barrier, allowing the reaction to proceed at temperatures below 200°C. nih.gov This surface-mediated cyclization proceeds sequentially, first converting an enediyne into a naphthalene derivative. nih.gov

These novel cyclization strategies offer powerful ways to build the naphthalene core with pre-installed substituents, providing access to complex derivatives that are difficult to synthesize via traditional methods.

Green Chemistry Approaches in Naphthalene Synthesis

Green chemistry principles aim to design chemical processes that are environmentally friendly, minimizing waste and the use of hazardous substances. uni-konstanz.de In the context of naphthalene synthesis, several green approaches have been developed.

One such approach is the use of eco-friendly and reusable catalysts. Chitosan-sulfonic acid has been employed as a cost-effective and recyclable catalyst for the synthesis of naphthalene-based azines, resulting in high yields and short reaction times. nih.gov Zeolites, specifically nanozeolites, have also been used as green reagents in the Friedel-Crafts reaction for the synthesis of 1-phenyl naphthalene derivatives. researchgate.net The use of ultrasonication in conjunction with nanozeolites has been shown to further improve yields and reduce reaction times. researchgate.net

Another green strategy is the use of environmentally benign solvents, such as water. The hydrothermal condensation of monoamines with bisanhydrides in water has been demonstrated as a quantitative and clean method for synthesizing high-purity perylene (B46583) and naphthalene bisimides, avoiding the need for organic solvents and catalysts. uni-konstanz.dersc.org

Solvent-free micellar conditions, using surfactants like cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride (CTAC), have been utilized for the acylation of 1-halo-2-methoxy naphthalenes. researchgate.net This method, conducted by grinding the reactants with a pestle, is environmentally friendly and provides good yields of the desired products. researchgate.net

Data Tables

Table 1: Examples of Chiral Auxiliaries and Ligands in Naphthalene Synthesis

| Chiral Auxiliary/Ligand | Reaction Type | Metal/Catalyst | Product Type | Reference |

| 3-Substituted Isoxazolidines | Various | - | Optically Active Molecules | google.com |

| trans-2-Phenyl-1-cyclohexanol | Ene Reaction | - | Desired Stereoisomers | wikipedia.org |

| Pseudoephedrine | Alkylation | - | Chiral Amides | wikipedia.org |

| Chiral Gd/PyBox Complex | [4+2] Cycloaddition | Gadolinium(III) | Enantioenriched Polycycles | acs.org |

| Chiral Ni(II) Complex | Diels-Alder Reaction | Nickel(II) | Triaxially Chiral Naphthalenes | chemistryviews.org |

| 2-Cyano- uni-konstanz.dehelicene | Epoxidation | - | Enantiopure Epoxides | mdpi.com |

Table 2: Green Chemistry Approaches in Naphthalene Synthesis

| Green Method | Catalyst/Reagent | Solvent | Product Type | Key Advantages | Reference |

| Catalytic Synthesis | Chitosan-sulfonic acid | - | Naphthalene-based azines | High yield, short reaction time, reusable catalyst | nih.gov |

| Friedel-Crafts Reaction | Nanozeolite | - | 1-Phenyl naphthalene derivatives | Green reagent, improved yield with ultrasonication | researchgate.net |

| Hydrothermal Condensation | - | Water | Perylene and naphthalene bisimides | Quantitative, no organic solvents or catalysts | uni-konstanz.dersc.org |

| Micellar Catalysis | CTAB/CTAC | Solvent-free | Acylated naphthalenes | Environmentally friendly, good yields | researchgate.net |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution represents a fundamental class of reactions for this compound. The positions on the naphthalene ring that are most susceptible to electrophilic attack are determined by the directing effects of the existing methoxy and methyl groups.

The Friedel-Crafts acylation of 2-methoxynaphthalene, a closely related compound, provides insight into the regioselectivity that can be expected with this compound. In the acylation of 2-methoxynaphthalene, the primary products are typically the 1-acetyl and 6-acetyl derivatives. bas.bg The initial, kinetically controlled product is often the 1-acyl-2-methoxynaphthalene, while the thermodynamically more stable 6-acyl-2-methoxynaphthalene can be formed through rearrangement at higher temperatures. bas.bg

For this compound, the presence of the methyl group at the 1-position introduces significant steric hindrance. This steric bulk would likely disfavor electrophilic attack at the peri position (position 8) and could also influence the distribution of products between other available positions.

In a study on the Friedel-Crafts acetylation of 2-methoxynaphthalene using a zeolite catalyst, the major product was 2-acetyl-6-methoxynaphthalene (B28280) (86% selectivity) with 1-acetyl-2-methoxynaphthalene (B1617039) as the minor product (14% selectivity) at 82% conversion. stackexchange.com The choice of catalyst and solvent can significantly impact the product distribution. For instance, using phosphotungstic acid in an ionic liquid, the acylation of 2-methoxynaphthalene with acetic anhydride (B1165640) predominantly yielded 1-acyl-2-methoxynaphthalene with high selectivity. bas.bg Traditional Lewis acids like aluminum chloride are also commonly used, often in solvents like nitrobenzene (B124822). The use of heterogeneous catalysts, such as zeolites and supported heteropoly acids, is an area of active research aiming for more environmentally friendly and recyclable catalytic systems. bas.bgresearchgate.net

Table 1: Regioselectivity in Friedel-Crafts Acetylation of 2-Methoxynaphthalene This interactive table summarizes the product distribution in the Friedel-Crafts acetylation of 2-methoxynaphthalene under different catalytic conditions.

| Catalyst System | Major Product | Minor Product | Conversion (%) | Selectivity (%) | Reference |

| Zeolite | 2-acetyl-6-methoxynaphthalene | 1-acetyl-2-methoxynaphthalene | 82 | 86 (major) | stackexchange.com |

| Phosphotungstic acid / Ionic Liquid | 1-acyl-2-methoxynaphthalene | 6-acyl-2-methoxynaphthalene | 70.4 | 96.4 (major) | bas.bg |

| Zr4+-zeolite beta | 1-acetyl-2-methoxynaphthalene | 2-acetyl-6-methoxynaphthalene | 29 | 39 (for 2,6-ACMN) | orientjchem.org |

The methoxy group at the 2-position is a powerful activating group, directing electrophiles primarily to the 1 and 3-positions through resonance effects. The methyl group at the 1-position is also an activating group, though weaker than the methoxy group, and directs to the ortho and para positions (2, 4, and 5). The combined influence of these two groups on this compound would lead to a complex pattern of reactivity.

The methoxy group's electron-donating nature enhances the electron density of the aromatic system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, such as an acetyl group, would decrease the reactivity of the naphthalene ring. Steric hindrance from bulky substituents can also play a crucial role in determining the site of reaction.

Oxidative Transformation Mechanisms

This compound can undergo oxidative transformations through various mechanisms, including those initiated by radical species and ozonolysis. These reactions can lead to the formation of a range of oxygenated products.

The oxidation of alkylnaphthalenes can be initiated by radical species, such as hydroxyl radicals (•OH). scirp.orgnih.gov These highly reactive species can attack the aromatic ring or the methyl group. Attack on the methyl group of this compound would likely lead to the formation of a benzylic radical. This radical can then react with oxygen to form a variety of oxidized products, including the corresponding alcohol (2-methoxy-1-naphthalenemethanol) and aldehyde (2-methoxy-1-naphthaldehyde). cdc.gov

Further oxidation can lead to the formation of carboxylic acids. cdc.gov In the presence of other radical initiators like N-hydroxyphthalimide (NHPI), the aerobic oxidation of related isopropyl-aromatic hydrocarbons has been shown to yield hydroperoxides, alcohols, and ketones. researchgate.net Electron-donating groups, such as the methoxy group, have been observed to have a favorable effect on the rate of these oxidation reactions. researchgate.net

Ozonolysis of naphthalenes proceeds via the 1,3-dipolar cycloaddition of ozone to the double bonds of the aromatic ring, forming an unstable primary ozonide (molozonide). msu.edu This intermediate then decomposes to a carbonyl compound and a carbonyl oxide. msu.edu In the case of substituted naphthalenes like this compound, ozone is expected to preferentially attack the more electron-rich ring. acs.org

Studies on the ozonolysis of 2-methoxynaphthalene in methanol (B129727) have shown the formation of 1,4-dimethoxy-2,3-benzodioxan. researchgate.net In aqueous solutions, the ozonolysis of naphthalenes can lead to the formation of products like phthalaldehyde. acs.org The presence of nitrite (B80452) ions during aqueous ozonolysis can lead to nitration products for some aromatic compounds. tandfonline.com

Catalytic Reaction Mechanisms

Various catalytic systems can be employed to mediate reactions involving this compound and related compounds. As discussed in the context of Friedel-Crafts reactions, both homogeneous and heterogeneous catalysts are utilized.

Heterogeneous catalysts like zeolites and supported polyoxometalates offer advantages such as reusability and reduced environmental impact compared to traditional homogeneous catalysts like AlCl3. bas.bgresearchgate.net The shape selectivity of zeolites can be exploited to control the regioselectivity of reactions, favoring the formation of specific isomers. stackexchange.comorientjchem.org For instance, in the acetylation of 2-methoxynaphthalene, the pore structure of the zeolite can influence the ratio of the different acetylated products. orientjchem.org

The development of novel catalytic systems continues to be an active area of research. For example, phosphotungstic acid supported on various materials has been investigated for the regioselective acylation of 2-methoxynaphthalene, demonstrating high selectivity towards the commercially important 2-acetyl-6-methoxynaphthalene. researchgate.net

Zeolite-Catalyzed Transformations

Zeolites, with their well-defined pore structures and acidic properties, serve as effective catalysts for various transformations of this compound and related compounds. These transformations are crucial in the synthesis of valuable chemicals.

One significant reaction is the acylation of 2-methoxynaphthalene (2-MN), a closely related compound, which provides insights into the reactivity of the naphthalene core. The Friedel-Crafts acylation of 2-MN has been studied using zeolites like H-mordenite, H-beta, and H-Y. researchgate.net In these reactions, 1-acyl-2-methoxynaphthalene is typically formed as the primary product. researchgate.net However, the desired product is often the 6-acyl isomer, which can be obtained through rearrangement of the sterically hindered 1-acyl isomer. researchgate.net The presence of extra-framework aluminum in the zeolite catalyst has been found to facilitate this important isomerization. researchgate.net

The choice of acylating agent and reaction conditions also plays a crucial role in product selectivity. researchgate.net For instance, using acetyl chloride as the acylating agent can lead to a higher yield of 6-acyl-2-methoxynaphthalene. researchgate.net The catalytic activity and selectivity can be further tuned by modifying the zeolite, for example, by ion-exchange with metals like Zr4+. orientjchem.org In the acetylation of 2-MN with acetic anhydride over Zr4+-zeolite beta, the products identified were 1-acetyl-2-methoxynaphthalene, 1-acetyl-7-methoxynaphthalene, and 2-acetyl-6-methoxynaphthalene. orientjchem.org

The alkylation of 2-naphthol to produce 2-methoxynaphthalene is another relevant zeolite-catalyzed transformation. Zeolites such as Hβ, HY, and HZSM5 have been employed for this reaction using alkylating agents like dimethyl carbonate (DMC) and methanol. sci-hub.se Zeolites β and Y generally show higher activity than HZSM5 in this process. sci-hub.se The primary product is 2-methoxynaphthalene, with smaller amounts of 1-methyl-2-naphthol (B91520) and 1-methyl-2-methoxynaphthalene also being formed, particularly with zeolites having larger pore dimensions like Hβ and HY. sci-hub.se

The isomerization of 1-methylnaphthalene (1-MN) to 2-methylnaphthalene (2-MN) is another critical industrial process catalyzed by zeolites, as 2-MN is a precursor to valuable polymers. rsc.orgbcrec.id Beta zeolites have been systematically investigated for this reaction, with optimization of reaction conditions leading to enhanced catalytic performance. rsc.orgrsc.org

Table 1: Zeolite-Catalyzed Transformations of Naphthalene Derivatives

| Reactant(s) | Catalyst | Acylating/Alkylating Agent | Key Products | Reference(s) |

| 2-Methoxynaphthalene | H-mordenite, H-beta, H-Y | Acetyl chloride | 1-Acyl-2-methoxynaphthalene, 6-Acyl-2-methoxynaphthalene | researchgate.net |

| 2-Methoxynaphthalene | Zr4+-zeolite beta | Acetic anhydride | 1-Acetyl-2-methoxynaphthalene, 1-Acetyl-7-methoxynaphthalene, 2-Acetyl-6-methoxynaphthalene | orientjchem.org |

| 2-Naphthol | Hβ, HY, HZSM5 | Dimethyl carbonate, Methanol | 2-Methoxynaphthalene, 1-Methyl-2-naphthol, 1-Methyl-2-methoxynaphthalene | sci-hub.se |

| 1-Methylnaphthalene | Beta zeolite | - | 2-Methylnaphthalene | rsc.orgbcrec.id |

Intermediate Species in Catalytic Cycles

The catalytic cycles of zeolite-catalyzed reactions involving compounds like this compound proceed through various reactive intermediates. Understanding these species is key to elucidating the reaction mechanisms.

In many zeolite-catalyzed reactions involving methanol, such as methylation, surface methoxy species (SMS) are critical intermediates. acs.org These species are formed by the dehydration of methanol at the Brønsted acid sites of the zeolite and act as methylating agents. acs.org

Quantum chemical studies on the methylation of 2-methylnaphthalene with methanol over H-BEA zeolite have detailed a catalytic cycle consisting of three main steps. researchgate.netacs.org First, a methoxy species bound to a zeolite oxygen atom is formed from methanol. researchgate.netacs.org This is followed by the methylation of the naphthalene ring by the methoxy group, leading to the formation of naphthalenic carbocations. researchgate.netacs.org Finally, the product, dimethylnaphthalene (DMN), is formed by the back-donation of a proton from the carbocation to the zeolite. researchgate.netacs.org

The stability of these carbocation intermediates within the zeolite pores is significantly influenced by steric constraints and van der Waals interactions with the pore structure. acs.org These factors are crucial for understanding the relationship between the zeolite's topology and its catalytic activity. acs.org

In the context of acylation reactions, the reaction mechanism can involve the initial formation of an acyl-zeolite complex. For instance, in the acylation of 2-methylnaphthalene with propionic anhydride, in-situ infrared spectroscopy has shown that the anhydride rapidly interacts with the acid catalyst. researchgate.net

The isomerization of methylnaphthalenes also proceeds via carbocation intermediates. The process involves the migration of the methyl group, which is the rate-determining step. researchgate.net For example, the isomerization of 1,5-DMN to 1,6-DMN and subsequently to 2,6-DMN involves intramolecular methyl shifts within the naphthalenic carbocation. researchgate.net

Isomerization and Rearrangement Processes

Mechanistic Investigations of Methyl Migration

The migration of a methyl group in naphthalene derivatives is a fundamental rearrangement process, often catalyzed by acids, including the Brønsted acid sites in zeolites. Mechanistic studies, including computational and experimental approaches, have provided significant insights into these processes.

Quantum chemical investigations using density functional theory (DFT) have been employed to study the methylation of 2-methylnaphthalene (2-MN) and the subsequent isomerization of the resulting dimethylnaphthalenes (DMNs) over zeolites like H-BEA. researchgate.net The catalytic cycle involves the formation of a methoxy species from methanol, which then methylates the 2-MN to form naphthalenic carbocations. researchgate.netacs.org The key step for isomerization is the intramolecular methyl shift within this carbocation intermediate. researchgate.net

For the isomerization of 1,5-DMN to 2,6-DMN, the process occurs in a stepwise manner. researchgate.net An intramolecular methyl shift first converts the 1,5-DMN carbocation to the 1,6-DMN carbocation, which is the rate-determining step. researchgate.net A subsequent, faster methyl migration leads to the 2,6-DMN carbocation. researchgate.net The final step is the deprotonation of the carbocation to yield the neutral DMN product. researchgate.net The calculated activation barriers for these methyl migrations are in agreement with experimental observations that the initial isomerization from 1,5-DMN to 1,6-DMN is the kinetically controlled step. researchgate.net

The rearrangement of ketones catalyzed by Lewis acids can also involve methyl migrations. thieme-connect.de These reactions often proceed through carbocation intermediates, where the migration of an alkyl group is driven by the formation of a more stable carbocation. thieme-connect.de The stereoelectronic effects, such as the orientation of the migrating group relative to the leaving group or the p-orbital of the carbocation, play a crucial role in determining the reaction pathway. thieme-connect.de

Radical-mediated aryl migration reactions have also been studied, providing a different mechanistic pathway for substituent rearrangement. rsc.org While not a direct methyl migration, these studies on 1,2-, 1,4-, and 1,5-aryl migrations highlight the formation of spiro radical intermediates and the influence of steric and electronic factors on the rearrangement process. rsc.org

Ring Closure and Opening Dynamics

The dynamics of ring closure and opening are fundamental to many chemical transformations, including those involving naphthalene derivatives and related polycyclic aromatic systems.

In the context of photochromic switches based on diarylethene structures, which share some structural similarities with substituted naphthalenes, picosecond and femtosecond transient absorption spectroscopy have been used to study the dynamics of ring-closing reactions. researchgate.net These studies reveal that upon photoexcitation, the molecule undergoes rapid electronic and structural changes, leading to the formation of the closed-ring isomer within picoseconds. researchgate.net This is often followed by vibrational cooling of the newly formed molecule. researchgate.net

Conversely, the same oxidation pathways can also lead to ring-opening, resulting in the formation of dicarbonyl compounds that have been observed experimentally. researchgate.net This highlights the competition between ring closure and ring-opening dynamics in the transformation of these molecules.

Palladium-catalyzed ring-opening reactions of cyclopropanated oxabenzonorbornadiene derivatives, which can be considered precursors to substituted naphthalenes, have also been investigated. beilstein-journals.org These reactions, when performed with alcohol nucleophiles, can lead to the formation of substituted dihydronaphthalenols and, upon aromatization, naphthalene derivatives. beilstein-journals.org The mechanism involves the nucleophilic attack on the cyclopropane (B1198618) ring, inducing a ring-opening and rearrangement cascade. beilstein-journals.org

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules. For this compound, methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to elucidate its structural and reactivity properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. epstem.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In aromatic systems like naphthalene derivatives, the HOMO levels are often spread over the phenyl rings, while the LUMO can be distributed over the entire molecule. researchgate.net The introduction of substituents, such as the methoxy and methyl groups in this compound, can significantly influence the energies of the HOMO and LUMO, thereby tuning the molecule's electronic properties. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔEg) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

This table provides a generalized framework for understanding FMO parameters. Specific energy values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. epstem.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. science.gov

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net For aromatic compounds, the π-systems often show negative potential. The MEP analysis can identify the most likely sites for intermolecular interactions. epstem.net

Molecular Conformation and Energetics

The three-dimensional structure and energetic landscape of a molecule are fundamental to its properties and behavior. Computational methods provide essential tools for exploring these aspects.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are employed to perform conformational analysis. nih.govacs.orgnih.gov This analysis helps in identifying the stable conformers of a molecule and the energy barriers between them. nih.gov For flexible molecules, multiple conformers may exist in equilibrium. researchgate.net For example, a study on 2-methoxy-1,2-diphenylethanone using ab initio calculations at the B3LYP/6-31G(d) level identified three stable conformers (cisoid, skewed, and transoid) in the gas phase with relatively low energy barriers between them. nih.gov Similar computational approaches can determine the preferred spatial orientation of the methoxy and methyl groups in this compound.

The stability of a particular conformation is governed by a balance of various intramolecular interactions. These can include steric hindrance, which is repulsive, and stabilizing interactions like hydrogen bonds or other weak non-covalent interactions. nih.govingentaconnect.com For instance, weak C-H···O hydrogen bonds have been shown to be present in the cisoid conformation of 2-methoxy-1,2-diphenylethanone. nih.gov In naphthalene derivatives, π-π stacking interactions can also contribute to stability. scbt.com The planarity of the naphthalene ring system is a key feature, and substituents can cause slight deviations from this planarity. mdpi.com The interplay of these forces determines the most stable three-dimensional structure of this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms, including the identification of transient species and the energetic profiles of reaction pathways.

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

While specific transition state analyses for the synthesis or reactions of this compound are not extensively documented in the reviewed literature, the principles can be illustrated by related reactions. For instance, in the synthesis of 2-phenylnaphthalenes from styryl-2-methoxybenzenes, quantum chemical calculations have been used to identify the transition state for the key [4+2]-Diels-Alder cycloaddition step. rsc.org Similarly, computational studies on the Friedel-Crafts acetylation of 2-methylnaphthalene have explored the mechanism, identifying key intermediates and transition states. acs.org These studies typically involve locating the transition state structure and then performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the correct reactants and products. grafiati.com For a hypothetical reaction involving this compound, a similar approach would be undertaken to map out the complete reaction pathway, providing a detailed, step-by-step description of bond-forming and bond-breaking processes.

Once the transition state has been identified and its energy calculated, Transition State Theory (TST) can be used to estimate the reaction rate constant. The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

The general equation for the rate constant from TST is:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the ideal gas constant

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting and interpreting various types of spectra. These predictions can aid in the identification and characterization of compounds by providing a theoretical counterpart to experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of modern computational chemistry. The most common method employed is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. epstem.netacs.orgd-nb.info The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. acs.orgnih.gov For complex molecules, it is often necessary to calculate the shifts for multiple low-energy conformations and then compute a Boltzmann-weighted average to obtain the final predicted spectrum. acs.org While a specific data table for this compound is not available in the surveyed literature, the following table for a related compound, 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, illustrates the typical output of such calculations compared to experimental values. nih.gov

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 133.72 | 133.26 |

| C2 | 126.15 | 126.24 |

| C3 | 125.68 | 125.61 |

| C4 | 128.71 | 128.84 |

| H(C2) | 7.92 | 7.99 |

| H(C3) | 7.55 | 7.61 |

| H(C4) | 7.92 | 8.01 |

| Data for 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone nih.gov |

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.govresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov These theoretical spectra are powerful for assigning the vibrational modes observed in experimental IR and Raman spectra.

Below is an example of calculated (scaled) and experimental vibrational frequencies for the related molecule 1-methoxynaphthalene (B125815). scispace.com

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) B3LYP/6-31G(d,p) (cm⁻¹) |

| C-H stretch | 3065 | 3060 | 3061 |

| C-H stretch | 3005 | 3055 | 3056 |

| CH₃ asym stretch | - | 2990 | 2992 |

| CH₃ sym stretch | - | 2860 | 2865 |

| C=C stretch | 1640 | 1640 | 1631 |

| C-O stretch | 1325 | 1325 | 1325 |

| Data for 1-methoxynaphthalene scispace.com |

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules in their ground state. mdpi.comrespectprogram.org This method calculates the vertical excitation energies from the ground electronic state to various excited states. Along with the excitation energies, the oscillator strength (f) for each transition is also calculated, which is a measure of the transition probability and is related to the intensity of the absorption band.

The output of a TD-DFT calculation includes the predicted absorption wavelengths (λ_max), the oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). iucr.org These calculations can be performed in the gas phase or with the inclusion of a solvent model to more accurately reflect experimental conditions. mdpi.com

For a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, computational studies have identified two main absorption bands, one attributed to π→π* transitions and the other to n→π* transitions. iucr.org A similar approach for this compound would yield a theoretical UV-Vis spectrum, providing insights into its electronic structure and photophysical properties.

An illustrative data table from a TD-DFT study on 2-bromo-6-methoxynaphthalene (B28277) is shown below. nih.gov

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| 329.45 | 0.0275 | HOMO-1 -> LUMO (97%) |

| 318.06 | 0.0818 | HOMO -> LUMO (98%) |

| 285.39 | 0.2889 | HOMO-2 -> LUMO (91%) |

| 274.63 | 0.0984 | HOMO -> LUMO+1 (88%) |

| Data for 2-bromo-6-methoxynaphthalene in ethanol, calculated at the TD-B3LYP/6-311++G(d,p) level nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. pitt.edu It provides precise information about the chemical environment of each proton and carbon atom.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the molecular structure. preprints.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the two substituents and the six aromatic protons on the naphthalene ring. The methyl group (1-CH₃) would appear as a singlet, typically in the range of δ 2.4-2.6 ppm. The methoxy group protons (2-OCH₃) would also be a singlet, shifted further downfield to approximately δ 3.9-4.1 ppm. The six aromatic protons would appear as a complex pattern of multiplets in the δ 7.2-8.2 ppm region, with their specific shifts and coupling constants determined by their position relative to the electron-donating methoxy group and the weakly electron-donating methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. This compound has 12 carbon atoms: ten in the naphthalene skeleton, one in the methyl group, and one in the methoxy group. The methyl carbon is expected at the high-field end of the spectrum (δ 15-25 ppm), while the methoxy carbon would be around δ 55-60 ppm. acs.org The ten aromatic carbons would resonate between δ 110-160 ppm. The carbon atom attached to the methoxy group (C-2) would be significantly shifted downfield (to ~δ 155 ppm) due to the deshielding effect of the oxygen atom.

2D-NMR Spectroscopy: To definitively assign each proton and carbon signal and confirm the substitution pattern, 2D-NMR techniques are employed. researchgate.netnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. It would be used to trace the connectivity of the protons around the naphthalene rings. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal. preprints.org For example, the proton signal for the methyl group would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular structure together. For instance, HMBC would show a correlation from the methyl protons (at C-1) to the C-1, C-2, and C-8a carbons, and from the methoxy protons (at C-2) to the C-2 carbon, confirming the 1-methyl, 2-methoxy substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous substituted naphthalenes.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-H | 7.20 - 8.20 (m, 6H) | C-1 | ~125 |

| 2-OCH₃ | ~3.95 (s, 3H) | C-2 | ~155 |

| 1-CH₃ | ~2.50 (s, 3H) | C-3 | ~112 |

| C-4 | ~129 | ||

| C-4a | ~127 | ||

| C-5 | ~126 | ||

| C-6 | ~124 | ||

| C-7 | ~128 | ||

| C-8 | ~122 | ||

| C-8a | ~134 | ||

| 2-OCH₃ | ~56 | ||

| 1-CH₃ | ~18 |

NMR spectroscopy is an invaluable tool for the real-time monitoring of chemical reactions, providing insights into kinetics, reaction endpoints, and the formation of intermediates or by-products. magritek.comacs.org Benchtop or flow NMR systems can be set up to follow the synthesis of this compound. beilstein-journals.org

For example, in a synthesis involving the methylation of 1-methyl-2-naphthol, a series of ¹H NMR spectra can be acquired over the course of the reaction. acs.org Researchers can monitor the decrease in the signal intensity of the hydroxyl (-OH) proton of the starting material and the simultaneous increase in the intensity of the characteristic methoxy (-OCH₃) singlet of the this compound product. magritek.com This quantitative data allows for the calculation of reaction rates and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic bands confirming its key structural features. For the related 2-methoxynaphthalene, characteristic bands appear for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com The presence of the methyl group would introduce aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. scispace.com

Table 2: Predicted Characteristic FT-IR Bands for this compound Predictions based on typical frequencies for functional groups in substituted naphthalenes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1630 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1510 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

| C-H Out-of-Plane Bending | 900 - 700 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While C-O bonds show strong IR bands, the C=C bonds of the aromatic naphthalene rings are expected to produce strong signals in the Raman spectrum, typically in the 1300-1650 cm⁻¹ region. researchgate.net Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar naphthalene core, making it useful for confirming the integrity of the aromatic system.

Table 3: Predicted Characteristic Raman Shifts for this compound Predictions based on general data for substituted naphthalenes.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2900 | Medium-Strong |

| Ring Stretching (Breathing) Mode | ~1380 | Strong |

| Aromatic C=C Stretch | 1620 - 1570 | Medium |

| Ring Deformation | ~760 | Strong |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π-π* transitions within the naphthalene aromatic system. ias.ac.in Unsubstituted naphthalene displays two main absorption band systems, a strong band (¹Lₐ) around 275 nm and a weaker, structured band (¹Lₑ) around 312 nm. researchgate.net

The presence of the electron-donating methoxy and methyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene. For example, 2-methoxynaphthalene shows a λmax at 226 nm when measured in alcohol. ijpsjournal.com Studies on alkylated naphthalenes show that with increasing substitution, the absorption band tends to converge around 220 nm. aanda.org Therefore, this compound would be expected to have its primary absorption maxima in the 220-240 nm and 280-320 nm regions, with the exact positions influenced by the solvent used.

Mass Spectrometry and Chromatographic Coupling

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is indispensable for the definitive identification and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and molecular formula. researchgate.netlcms.cz For this compound (C12H12O), the theoretical exact mass can be calculated. HRMS analysis would yield a measured mass with very low error (typically in the parts-per-million range), allowing for confident differentiation from other compounds with the same nominal mass but different elemental compositions. rsc.org Techniques like electrospray ionization (ESI) are often employed in HRMS for generating ions from the analyte. rsc.org For instance, in the analysis of a related compound, 2-methoxy-1-nitronaphthalene, HRMS was used to confirm the protonated molecule [M+H]⁺.

Table 2: Theoretical Mass Data for this compound

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| This compound | C12H12O | 172 | 172.08882 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures. gsa-ratingen.denih.gov In GC-MS, the mixture is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.

The retention time of this compound in the GC column and its mass spectrum are characteristic identifiers. While specific retention times depend on the column and analytical conditions, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight and a series of fragment ions resulting from the cleavage of the molecule. For instance, studies on similar methoxy-substituted indole (B1671886) isomers show characteristic fragmentation patterns, including the loss of a butyl radical from the molecular ion. oup.com The analysis of naphthalene and its methylated derivatives is a common application of GC-MS. gsa-ratingen.de

While GC-MS is well-suited for this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, especially for analyzing it in matrices containing non-volatile compounds or when derivatization for GC is not desirable. csic.esresearchgate.net LC-MS separates compounds in the liquid phase before they enter the mass spectrometer. nih.gov This technique has been successfully used for the determination of naphthalene derivatives in various samples. researchgate.net For example, a high-throughput LC-MS/MS method was developed for the analysis of 6-methoxy-2-naphthylacetic acid, a metabolite of nabumetone, in human plasma. nih.gov The combination of liquid chromatography with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. researchgate.netnih.gov

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. copernicus.orgnih.govchromatographyonline.com In GC×GC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column, typically based on a distinct chemical property like polarity. copernicus.org This results in a two-dimensional chromatogram with vastly increased peak capacity and improved resolution of co-eluting compounds. chromatographyonline.com

GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) is a particularly powerful configuration, providing high-resolution separation and mass spectral data for confident peak identification. rsc.orgresearchgate.net This technique has been employed for the detailed analysis of volatile compounds in complex samples such as tobacco smoke and for screening for leachables in pharmaceutical products. chromatographyonline.comresearchgate.net The enhanced separation capabilities of GC×GC would be highly beneficial for resolving this compound from its isomers and other closely related compounds in challenging matrices. researchgate.net

Metabolic and Environmental Transformation Pathways of the Chemical Compound

Enzymatic Biotransformation Studies (In Vitro Systems)

In vitro studies using isolated enzyme systems are instrumental in elucidating the specific metabolic reactions a compound undergoes. For 2-Methoxy-1-methylnaphthalene, these transformations are anticipated to primarily involve oxidation and conjugation reactions.

Cytochrome P450-Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of xenobiotic metabolism. While direct studies on this compound are limited, the metabolism of analogous methoxy- and methyl-substituted naphthalenes suggests two principal oxidative pathways: O-demethylation of the methoxy (B1213986) group and oxidation of the methyl group or the aromatic ring.

One potential metabolic reaction is the O-demethylation of the methoxy group, a common reaction for methoxy-substituted aromatic compounds catalyzed by CYP enzymes. portlandpress.comnih.gov For instance, the nonsteroidal anti-inflammatory drug naproxen, which possesses a 6-methoxy-naphthalene structure, undergoes O-demethylation catalyzed by CYP1A2 and CYP2C9 in human liver microsomes. portlandpress.com Another example is the metabolism of 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA), which is O-demethylated by CYP4A11 and CYP1A2. nih.gov These examples suggest that this compound could also be a substrate for O-demethylation by various CYP isoforms.

Alternatively, the methyl group of this compound can be a target for oxidation. Studies on 1- and 2-methylnaphthalene (B46627) have shown that oxidation of the methyl group to form hydroxymethylnaphthalenes is a significant metabolic pathway. cdc.gov This initial hydroxylation can be further oxidized to an aldehyde and then a carboxylic acid.

Ring oxidation is another possibility, leading to the formation of epoxide intermediates. These epoxides are reactive and can be further metabolized. For naphthalene (B1677914) itself, CYP-mediated epoxidation to 1,2-naphthalene epoxide is the initial step in its metabolism. cdc.gov

Table 1: Potential Cytochrome P450-Mediated Metabolites of this compound (Inferred from Analogous Compounds)

| Precursor | Enzyme Superfamily | Potential Metabolite | Metabolic Pathway |

| This compound | Cytochrome P450 | 1-Methylnaphthalene-2-ol | O-demethylation |

| This compound | Cytochrome P450 | 2-Methoxy-1-hydroxymethylnaphthalene | Methyl group oxidation |

| This compound | Cytochrome P450 | This compound epoxide | Ring epoxidation |

This table is based on inferred metabolic pathways from structurally similar compounds, as direct experimental data for this compound is limited.

Glutathione (B108866) Conjugation Pathways

Following the formation of reactive electrophilic intermediates, such as epoxides from ring oxidation, glutathione (GSH) conjugation is a critical detoxification pathway. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugates are more water-soluble and can be further processed for excretion.

For naphthalene, the 1,2-epoxide intermediate is conjugated with GSH. cdc.govnih.gov Similarly, for 2-methylnaphthalene, glutathione adducts have been identified. It is therefore highly probable that if this compound undergoes ring epoxidation, the resulting epoxides would be substrates for glutathione conjugation. A study on the fluorescent probe 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) demonstrated its ability to react with GSH, further supporting the potential for glutathione conjugation of methoxy-naphthalene derivatives. nih.gov The hepatotoxicity of some drugs containing a naphthalene ring, such as duloxetine, has been linked to the formation of reactive epoxide intermediates and their subsequent conjugation with glutathione. researchgate.net

Table 2: Potential Glutathione Conjugation Products of this compound (Inferred)

| Precursor Metabolite | Enzyme | Conjugated Product |

| This compound epoxide | Glutathione S-transferase | Glutathionyl-2-methoxy-1-methyl-dihydronaphthalene |

This table presents a potential conjugation product based on the metabolism of analogous naphthalene compounds, as direct experimental data for this compound is not available.

Role of Specific Enzymes (e.g., Monooxygenases)

Monooxygenases, particularly those within the cytochrome P450 superfamily, are the key enzymes initiating the metabolism of this compound. In addition to CYPs, flavin-containing monooxygenases (FMOs) could potentially be involved, although their role in the metabolism of naphthalenes is less characterized.

Studies on the fungus Cunninghamella elegans have demonstrated that the hydroxylation of the methyl group of 2-methylnaphthalene is catalyzed by a monooxygenase. nih.gov This suggests that a similar enzymatic mechanism could be responsible for the initial oxidation of the methyl group in this compound. Furthermore, the degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida CSV86 involves a monooxygenase that hydroxylates the methyl group.

Microbial Degradation Pathways

Microorganisms in the environment play a crucial role in the breakdown of organic pollutants. The degradation of this compound is expected to be carried out by various bacterial and fungal species, through both aerobic and anaerobic pathways.

Aerobic Biodegradation by Bacterial Strains (e.g., Pseudomonas putida)

Aerobic bacteria, particularly strains of Pseudomonas, are well-known for their ability to degrade polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Pseudomonas putida has been extensively studied for its capacity to degrade naphthalene and methylnaphthalenes. frontiersin.org

While there is no specific data on the degradation of this compound by Pseudomonas putida, the degradation pathways of 2-methylnaphthalene by P. putida CSV86 have been elucidated. ethz.ch This strain utilizes two main routes for the degradation of 2-methylnaphthalene: one involving the oxidation of the unsubstituted aromatic ring to form methylsalicylates and methylcatechols, and another involving the hydroxylation of the methyl side chain to form 2-naphthoic acid. ethz.ch A recent study also identified Sphingomonas sp. and Pseudomonas sp. as key degraders of 2-methylnaphthalene in petroleum-contaminated wastewater, with Pseudomonas sp. utilizing both hydroxylation of the aromatic ring and oxidation of the methyl group. acs.org Given these findings, it is plausible that Pseudomonas putida and other aerobic bacteria could degrade this compound through similar pathways, involving either demethylation, methyl group oxidation, or ring cleavage.

Table 3: Potential Aerobic Biodegradation Metabolites of this compound by Pseudomonas putida (Inferred from 2-Methylnaphthalene Degradation)

| Initial Substrate | Potential Intermediate | Potential End Product of Initial Pathway |

| This compound | 2-Methoxy-1-hydroxymethylnaphthalene | 2-Methoxy-1-naphthoic acid |

| This compound | Dihydroxylated this compound | Methoxy-methyl-salicylic acid |

This table is based on inferred degradation pathways from studies on 2-methylnaphthalene, as direct experimental data for this compound is limited.

Anaerobic Degradation Processes and Metabolite Identification

Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms. For 2-methylnaphthalene, anaerobic degradation by sulfate-reducing bacteria has been shown to be initiated by the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinate. tandfonline.comoup.com This is analogous to the anaerobic degradation of toluene (B28343). This initial adduct is then further metabolized to 2-naphthoic acid, which is a central intermediate in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. oup.comnih.govasm.org

Given the presence of a methyl group, it is conceivable that the anaerobic degradation of this compound could also be initiated by fumarate addition to the methyl group. The subsequent metabolic steps would likely lead to the formation of a methoxy-substituted naphthoic acid derivative.

Table 4: Potential Initial Metabolites of Anaerobic Degradation of this compound (Inferred)

| Initial Substrate | Proposed Activating Reaction | Potential Initial Metabolite |

| This compound | Fumarate addition to the methyl group | (2-Methoxy-1-naphthyl)methyl-succinic acid |

This table presents a potential initial metabolite based on the established anaerobic degradation pathway of 2-methylnaphthalene, as direct experimental data for this compound is not available.

Fungal Biotransformation (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is widely recognized as a versatile model organism for studying the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), due to its possession of cytochrome P450 monooxygenase systems that mimic mammalian metabolism. beilstein-journals.orgjmb.or.krnih.gov While direct studies on the biotransformation of this compound by C. elegans are not extensively documented, the metabolism of structurally similar compounds, such as 1- and 2-methylnaphthalene, has been investigated in detail. copernicus.orgacs.org

Research on 2-methylnaphthalene reveals that C. elegans primarily metabolizes the compound at the methyl group. copernicus.orgacs.org The principal transformation is the hydroxylation of the methyl group, a reaction catalyzed by a monooxygenase, to form 2-hydroxymethylnaphthalene. copernicus.orgacs.org This initial metabolite can be further oxidized to 2-naphthoic acid. copernicus.orgacs.org In addition to methyl group oxidation, the fungus can also hydroxylate the aromatic ring, leading to the formation of various phenolic derivatives. copernicus.orgacs.org For 2-methylnaphthalene, identified phenolic metabolites include 5-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid. copernicus.orgacs.org

Furthermore, studies with 2-methoxynaphthalene (B124790) and the fungus Aspergillus niger indicate that O-demethylation is a key metabolic pathway, resulting in the formation of hydroxylated derivatives. sci-hub.se This suggests that the methoxy group of this compound would also be a target for fungal metabolism, likely leading to demethylation to produce a hydroxyl group.

Based on these analogous transformations, the predicted metabolic pathway of this compound by Cunninghamella elegans would likely involve:

Hydroxylation of the methyl group: to form (2-methoxy-1-naphthalenyl)methanol.

Oxidation of the hydroxymethyl group: to yield 2-methoxy-1-naphthoic acid.

O-demethylation: of the methoxy group to produce 1-methyl-2-naphthol (B91520).

Ring hydroxylation: at various positions on the naphthalene nucleus.

These primary metabolites can subsequently undergo phase II conjugation reactions, such as glucosidation and sulfation, to form more water-soluble products. copernicus.orgacs.org For instance, in the metabolism of 2-methylnaphthalene, the resulting hydroxylated naphthoic acids were found to be conjugated with glucuronic acid and sulfate. copernicus.orgacs.org

Table 1: Potential Fungal Biotransformation Products of this compound by Cunninghamella elegans

| Parent Compound | Predicted Metabolite | Transformation Pathway |

| This compound | (2-Methoxy-1-naphthalenyl)methanol | Methyl Group Hydroxylation |

| This compound | 2-Methoxy-1-naphthoic acid | Methyl Group Oxidation |

| This compound | 1-Methyl-2-naphthol | O-Demethylation |

| This compound | Hydroxylated derivatives | Aromatic Ring Hydroxylation |

Atmospheric Oxidation Mechanisms

In the atmosphere, the persistence and transformation of volatile organic compounds like this compound are largely governed by their reactions with photochemically generated oxidants. The primary daytime oxidant is the hydroxyl (OH) radical. scbt.comd-nb.info

Reactions with Hydroxyl (OH) Radicals

The atmospheric oxidation of this compound is predominantly initiated by the reaction with hydroxyl (OH) radicals. scbt.com The reaction mechanism for naphthalene and its derivatives typically involves the electrophilic addition of the OH radical to the aromatic ring system, forming an OH-adduct. rsc.orgresearchgate.net The presence of both a methyl and a methoxy group on the naphthalene ring will influence the position of the OH radical attack. Both groups are activating and ortho-, para-directing, suggesting that the OH radical will preferentially add to the activated ring.

The rate of this reaction is expected to be rapid. For comparison, the rate constants for the gas-phase reactions of 1-methylnaphthalene and 2-methylnaphthalene with OH radicals are on the order of 5.30 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scbt.com The presence of the activating methoxy group is likely to further increase the reaction rate. acs.org

Product Formation in Atmospheric Conditions

Following the initial OH-adduct formation, the subsequent reactions in the presence of atmospheric oxygen (O₂) lead to a variety of oxidation products. rsc.orgresearchgate.net The OH-adduct rapidly adds O₂ to form a peroxy radical. rsc.org The fate of this peroxy radical is complex and can lead to both ring-retaining and ring-opening products.

Ring-Retaining Products: The peroxy radical can undergo further reactions, including reactions with nitric oxide (NO), to form alkoxy radicals, which can then eliminate a hydroperoxyl radical (HO₂) to form phenolic compounds. researchgate.net For this compound, this would lead to the formation of various isomeric methyl-methoxy-naphthols. Additionally, demethylation of the methoxy group or oxidation of the methyl group can occur. For instance, the oxidation of naproxen, which contains a methoxy-naphthalene moiety, by OH radicals can lead to the formation of products like 2-methoxy-6-vinylnaphthalene (B1203395) through reactions involving the side chain.

Ring-Opening Products: A significant pathway for the degradation of the naphthalene ring system following OH attack is ring cleavage. This leads to the formation of various dicarbonyl compounds. scbt.com Theoretical studies on 2-methylnaphthalene oxidation have shown that the formation of dicarbonyl compounds is a major fate of the initial OH-adduct. scbt.com Therefore, the atmospheric oxidation of this compound is expected to produce a complex mixture of ring-opened products.

In the presence of nitrogen oxides (NOx), nitrated derivatives can also be formed, such as methyl-methoxy-nitronaphthalenes.

Table 2: Likely Atmospheric Oxidation Products of this compound

| Reactant | Oxidant | Product Type | Potential Products |

| This compound | OH radical, O₂ | Ring-Retaining | Isomeric Methyl-methoxy-naphthols |

| This compound | OH radical, O₂ | Ring-Opening | Dicarbonyl compounds |

| This compound | OH radical, O₂, NOx | Nitrated Derivatives | Isomeric Methyl-methoxy-nitronaphthalenes |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

2-Methoxy-1-methylnaphthalene serves as a versatile precursor in organic synthesis, particularly in reactions that build molecular complexity. Its substituted naphthalene (B1677914) core is a desirable structural motif in various target molecules.

One of the primary applications of this compound is in Friedel-Crafts reactions. Research has demonstrated that the acetylation of this compound using acyl chlorides in a solvent like nitrobenzene (B124822) results in the addition of an acyl group. The substitution is directed to the 6-position of the naphthalene ring, yielding 6-acetyl-2-methoxy-1-methylnaphthalene. This selective acylation is a crucial step, as the resulting ketone can be further modified. For instance, a subsequent Kishner-Wolff reduction can convert the acetyl group into an ethyl group, leading to the synthesis of 1,6-diethyl-2-methoxynaphthalene, demonstrating a pathway to specifically substituted naphthalene homologs. acs.org

The 2-methoxy-1-naphthyl unit is also employed in the construction of sterically congested and structurally complex molecules like 1,1'-binaphthyls and benzo[b]fluorenes. beilstein-journals.org These classes of compounds are of high interest, especially as chiral ligands in asymmetric catalysis. beilstein-journals.orgnih.gov In one synthetic approach, a benzannulated enediyne bearing a 2-methoxy-1-naphthyl group at one of its alkynyl ends undergoes a cascade cyclization reaction when treated with potassium tert-butoxide. beilstein-journals.org This process results in the formation of 5-(2-methoxy-1-naphthyl)-11H-benzo[b]fluorene, a molecule that can be considered a 2,2'-disubstituted 1,1'-binaphthyl derivative. beilstein-journals.org

While direct coupling reactions like the Stille reaction have been explored to create binaphthyl systems, attempts to couple (2-methoxy-1-naphthyl)-trimethylstannane with 1-iodo-2-methoxynaphthalene (B1296216) showed inefficient transfer of the desired naphthyl group, with the formation of this compound observed as a competing side reaction. arkat-usa.org This highlights the specific reactivity challenges and pathways associated with this sterically hindered intermediate.

Development of Optoelectronic Materials and Dyes

The naphthalene scaffold is a fundamental component in many organic electronic materials due to its inherent aromaticity and charge-carrying capabilities. The introduction of substituents like methoxy (B1213986) groups can fine-tune the electronic and photophysical properties of these materials. nih.govresearchgate.net Methoxy groups, being electron-donating, can increase the fluorescence quantum efficiency of conjugated systems, a desirable trait for materials used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Naphthalene derivatives are investigated as building blocks for organic semiconductors used in OLEDs and organic solar cells (OSCs). researchgate.net While direct applications of this compound are not extensively documented, its structural motifs are found in related functional materials. For example, phenanthrene (B1679779) derivatives, which can be synthesized from naphthalene precursors, are studied for their electroluminescent properties and potential as emitters in OLEDs. academie-sciences.fr

Furthermore, the core structure is relevant in the synthesis of azo dyes. The compound Allura Red AC, a widely used food colorant, is disodium (B8443419) 2-hydroxy-1-(2-methoxy-5-methyl-4-sulfonato-phenylazo) naphthalene-6-sulfonate. nih.gov Its synthesis involves coupling a diazotized amine (5-amino-4-methoxy-2-toluenesulphonic acid) with a naphthalene derivative (6-hydroxy-2-naphthalene sulphonic acid). nih.gov This illustrates how methoxy- and methyl-substituted naphthalene units are integral to the structure and properties of complex dyes.

Exploration in Catalysis and Catalyst Design

In the field of catalysis, substituted naphthalenes like this compound are valuable as model substrates to probe the activity, selectivity, and mechanisms of various catalysts. Friedel-Crafts acylation, an essential reaction for producing aromatic ketones, is often studied using these compounds. colab.wsbas.bgresearchgate.net

The acylation of the closely related 2-methoxynaphthalene (B124790) is a well-studied model reaction for solid acid catalysts like zeolites. researchgate.net These studies provide insight into how the electronic and steric properties of the substrate influence reaction outcomes. For instance, the acetylation of 2-methoxynaphthalene with acetic anhydride (B1165640) over H-BEA zeolite initially forms 1-acetyl-2-methoxynaphthalene (B1617039), which can then isomerize to other products like 2-acetyl-6-methoxynaphthalene (B28280), a precursor for the anti-inflammatory drug Naproxen. researchgate.net The polarity of the solvent and the properties of the catalyst have a significant effect on the reaction rates and product selectivity. researchgate.net Research comparing the reactivity of various aromatic compounds, including 2-methoxynaphthalene and 2-methylnaphthalene (B46627), over H-BEA zeolite found that the degree of activation of the aromatic ring is a critical factor in the acetylation rate. researchgate.net

The data below summarizes typical product distributions for the acylation of 2-methoxynaphthalene, which informs the expected reactivity patterns for the 1-methyl substituted analogue.

| Catalyst System | Acylating Agent | Key Product(s) | Conversion / Selectivity | Source |

|---|---|---|---|---|

| H-BEA Zeolite | Acetic Anhydride | 1-acetyl-2-methoxynaphthalene (kinetic product), 2-acetyl-6-methoxynaphthalene (thermodynamic product) | High yield of 2,6-isomer at ≥170°C in nitrobenzene | researchgate.net |

| Phosphotungstic Acid / [BPy]BF4 (Ionic Liquid) | Acetic Anhydride | 1-acetyl-2-methoxynaphthalene | 70.4% conversion of 2-MN; 96.4% selectivity to 1-AC-2-MN | bas.bg |

Additionally, methoxynaphthalene derivatives have been used as substrates in biocatalysis. For example, the enzyme Aldoxime dehydratase and cytochrome P450 enzymes have been shown to catalyze the redox reactions and oxidative dimerization of 1-methoxynaphthalene (B125815), respectively. plos.orgrsc.org These studies are crucial for understanding enzymatic mechanisms and developing novel biocatalytic processes.

Precursors for Polycyclic Aromatic Hydrocarbon (PAH) Formation Studies

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds formed from the incomplete combustion of organic matter. nih.gov Methylnaphthalenes are significant components of fuels like diesel and are known precursors to the formation of larger PAHs and soot during combustion. nih.govrsc.org Understanding the thermal decomposition and oxidation pathways of these molecules is critical for environmental and combustion science.

Studies on the pyrolysis and oxidation of 1- and 2-methylnaphthalene in flow reactors show that they readily form resonance-stabilized radicals. nih.gov The primary decomposition product is naphthalene, formed through the loss of the methyl group. These initial products and radicals can then combine to form larger molecules like ethylnaphthalenes, dimethylnaphthalenes, and eventually grow into soot. nih.gov Molecular dynamics simulations have further elucidated these growth pathways, showing how radicals like cyclopentadienyl (B1206354) and benzene (B151609) can react to form larger PAHs. rsc.org